4-Phenyl-5-(propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride
Overview
Description
4-Phenyl-5-(propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a phenyl group, a propan-2-yl group, a pyrrolidin-2-yl group, and an oxazole ring, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-5-(propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, using benzene and an acyl chloride.
Addition of the Propan-2-yl Group: The propan-2-yl group can be added through an alkylation reaction, using an appropriate alkyl halide.
Incorporation of the Pyrrolidin-2-yl Group: The pyrrolidin-2-yl group can be introduced through a nucleophilic substitution reaction, using a suitable pyrrolidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-5-(propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Phenyl-5-(propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as acting as a drug candidate for certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Phenyl-5-(propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-5-(propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole: The non-hydrochloride form of the compound.
4-Phenyl-5-(propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-thiazole: A similar compound with a thiazole ring instead of an oxazole ring.
4-Phenyl-5-(propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-imidazole: A similar compound with an imidazole ring instead of an oxazole ring.
Uniqueness
4-Phenyl-5-(propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride is unique due to its specific combination of functional groups and its hydrochloride form, which can influence its solubility, stability, and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-phenyl-5-propan-2-yl-2-pyrrolidin-2-yl-1,3-oxazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O.ClH/c1-11(2)15-14(12-7-4-3-5-8-12)18-16(19-15)13-9-6-10-17-13;/h3-5,7-8,11,13,17H,6,9-10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXNOXHONSKVIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=C(O1)C2CCCN2)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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